molecular formula C12H14BrFN2OSi B13967556 N-(5-Bromo-6-fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-YL)acetamide

N-(5-Bromo-6-fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-YL)acetamide

Cat. No.: B13967556
M. Wt: 329.24 g/mol
InChI Key: XOBANGCEMVNMOX-UHFFFAOYSA-N
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Description

N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is a complex organic compound characterized by the presence of bromine, fluorine, and a trimethylsilyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trimethylsilyl group through a Sonogashira coupling reaction. The final step involves the acylation of the pyridine ring to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or other substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine, fluorine, and trimethylsilyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-bromo-6-chloro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide
  • N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]propionamide

Uniqueness

N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14BrFN2OSi

Molecular Weight

329.24 g/mol

IUPAC Name

N-[5-bromo-6-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C12H14BrFN2OSi/c1-8(17)15-12-9(5-6-18(2,3)4)7-10(13)11(14)16-12/h7H,1-4H3,(H,15,16,17)

InChI Key

XOBANGCEMVNMOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1C#C[Si](C)(C)C)Br)F

Origin of Product

United States

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